molecular formula C10H20N2O3 B8385721 3-(2,3-Dihydroxypropyl)-2,2,5,5-tetramethylimidazolidin-4-one

3-(2,3-Dihydroxypropyl)-2,2,5,5-tetramethylimidazolidin-4-one

Cat. No.: B8385721
M. Wt: 216.28 g/mol
InChI Key: IMKKUFOVAHZOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dihydroxypropyl)-2,2,5,5-tetramethylimidazolidin-4-one is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

3-(2,3-dihydroxypropyl)-2,2,5,5-tetramethylimidazolidin-4-one

InChI

InChI=1S/C10H20N2O3/c1-9(2)8(15)12(5-7(14)6-13)10(3,4)11-9/h7,11,13-14H,5-6H2,1-4H3

InChI Key

IMKKUFOVAHZOFC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(N1)(C)C)CC(CO)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,2,5,5-Tetramethylimidazolidin-4-one (3.54 g, 24.9 mmol), prepared as described in U.S. Pat. No. 5,126,057 (Worely et al., Jun. 30, 1992), was dissolved in N,N-dimethylformamide (150 ml). To the stirring room temperature solution was added sodium hydride (60%, 913 mg, 22.8 mmol), in 4 portions over 10 minutes. After an additional one hour of stirring at room temperature, the glycidol (1.4 ml, 21.1 mmol) was added to the reaction mixture. After the reaction mixture was stirred for 18 hours at room temperature, the mixture was concentrated in vacuo, and crude material is purified by silica gel column chromatography (0 to 20% methanol in dichloromethane) to give 250 mg (5%) the title compound.
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
913 mg
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
5%

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